molecular formula C15H23BO4 B6601455 2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 331273-57-5

2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6601455
CAS No.: 331273-57-5
M. Wt: 278.15 g/mol
InChI Key: KXJBSSKOJYKQOG-UHFFFAOYSA-N
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Description

2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in forming carbon-carbon bonds.

Preparation Methods

The synthesis of 2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an alkene or alkyne results in the formation of the corresponding alkyl or alkenylborane . This method is favored due to its rapid reaction rate and the stability of the resulting organoborane compounds.

Chemical Reactions Analysis

2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

Common reagents used in these reactions include palladium catalysts, halides, and oxidizing agents. The major products formed are typically biaryl compounds, which are valuable in pharmaceuticals and materials science .

Scientific Research Applications

2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

Mechanism of Action

The primary mechanism of action for 2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation process. In this process, the organoboron compound transfers its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophilic partner . This reaction is highly efficient and tolerant of various functional groups, making it a powerful tool in organic synthesis.

Comparison with Similar Compounds

Similar compounds to 2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other organoboron reagents used in Suzuki–Miyaura coupling, such as:

  • Phenylboronic acid
  • 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
  • Potassium organotrifluoroborates

What sets this compound apart is its specific functional groups, which can provide unique reactivity and selectivity in certain synthetic applications .

Properties

IUPAC Name

2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-8-7-11(10-17-5)13(9-12)18-6/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJBSSKOJYKQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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